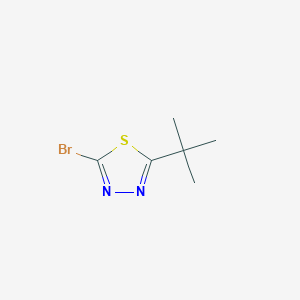![molecular formula C12H20N2 B1342407 N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine CAS No. 676473-67-9](/img/structure/B1342407.png)
N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine” is a chemical compound with the molecular formula C11H18N2 . It is also known as N-mesitylethylenediamine .
Molecular Structure Analysis
The molecular weight of “this compound” is 178.27 g/mol . The InChI string representation of its structure is InChI=1S/C11H18N2/c1-8-6-9(2)11(10(3)7-8)13-5-4-12/h6-7,13H,4-5,12H2,1-3H3 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 178.27 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 178.146998583 g/mol . The topological polar surface area is 38 Ų .
Wissenschaftliche Forschungsanwendungen
Novel Brominated Flame Retardants
This review summarizes the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. It emphasizes the need for more research on their occurrence, environmental fate, and toxicity, noting large knowledge gaps for many NBFRs not included in monitoring programs. The review highlights the importance of optimizing analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
High Solubilities of Small Hydrocarbons
This study reports on the experimental solubilities of methane, ethane, ethylene, propane, and propylene in a specific ionic liquid, noting that solubilities are appreciably larger than those in other ionic liquids. It provides insights into the potential applications of such ionic liquids in gas separation technologies (Liu et al., 2013).
Total Volatile Basic Nitrogen and Trimethylamine in Muscle Foods
This comprehensive review discusses the role of total volatile basic nitrogen (TVB-N) as a quality parameter for fish and other meats, focusing on its biochemical pathways, association with human health, and interventions to mitigate its effects. The review emphasizes the need for agreed international values for TVB-N and trimethylamine in meat products and suggests further investigation into the role of feed, gut microbiota, and translocation of methylated amines to muscles in farmed animals (Bekhit et al., 2021).
Wirkmechanismus
- 1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]- (ChemicalBook)
- N,N’-bis[(2,4,6-trimethylphenyl)methyl]ethane-1,2-diamine (Chemsrc)
- 1,2-Ethanediamine, N-(phenylmethyl)- (NIST Chemistry WebBook)
- 1,2-Ethanediamine, N,N,N’-trimethyl- (NIST Chemistry WebBook)
- 1,2-Ethanediamine, N-methyl- (NIST Chemistry WebBook)
Biochemische Analyse
Biochemical Properties
N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals interactions. These interactions can influence the overall biochemical pathways in which N1-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine is involved .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of certain signaling molecules, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of specific genes, thereby influencing cellular behavior and metabolic processes .
Molecular Mechanism
The molecular mechanism of N1-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function. Furthermore, N1-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in upregulation or downregulation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that N1-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine can remain stable under certain conditions, while it may degrade under others. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of N1-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways involving N1-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine is essential for elucidating its overall impact on cellular function .
Transport and Distribution
The transport and distribution of N1-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can influence its activity and function. Understanding these processes is vital for optimizing the compound’s therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can influence its interactions with other biomolecules and its overall impact on cellular processes. Investigating the subcellular localization of N1-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine is crucial for understanding its precise mechanism of action .
Eigenschaften
IUPAC Name |
N'-[(2,4,6-trimethylphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-9-6-10(2)12(11(3)7-9)8-14-5-4-13/h6-7,14H,4-5,8,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIIZMDRJLGTLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNCCN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608591 |
Source


|
| Record name | N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676473-67-9 |
Source


|
| Record name | N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)













